4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine
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Overview
Description
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, a phenyl ring, and a thiazole ring
Mechanism of Action
Target of Action
The compound “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Compounds with this structure often have diverse targets, depending on their specific structures and functional groups .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some compounds with a pyrrolidine ring are known to bind to specific proteins, altering their function .
Biochemical Pathways
The affected pathways would also depend on the specific target of the compound. For instance, some pyrrolidine derivatives have been shown to have antibacterial activity, suggesting they might affect bacterial growth or survival pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Compounds with a pyrrolidine ring are often well-absorbed and can be distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound were an inhibitor of a specific enzyme, it might reduce the activity of that enzyme in cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound might be more or less active at different pH levels, or it might be stabilized or destabilized by certain temperatures .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine plays a significant role in its biochemical reactions
Cellular Effects
Compounds with a pyrrolidine ring have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a 2-aminothiazole derivative with a substituted benzaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and sulfonyl-containing molecules, such as:
- 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine
- N-(4-Fluorobenzylidene)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine
Uniqueness
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring, sulfonyl group, phenyl ring, and thiazole ring sets it apart from other similar compounds, potentially offering unique advantages in various applications.
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-4-3-5-11(8-10)20(17,18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHPLLRFACHTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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